

Synonyms for 11, 14, 17-Icosatrienoic acid in scientific literature

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Compound of Interest

Compound Name: *11, 14, 17-Icosatrienoic acid*

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An In-depth Technical Guide to 11,14,17-Icosatrienoic Acid: Synonyms, Properties, and Biological Context

For researchers, scientists, and drug development professionals, a comprehensive understanding of lipid nomenclature, properties, and metabolic pathways is paramount. This technical guide focuses on 11,14,17-icosatrienoic acid, a C20 polyunsaturated omega-3 fatty acid. This document provides a detailed overview of its synonyms in scientific literature, its physicochemical properties, relevant experimental methodologies, and its place within cellular signaling pathways.

Nomenclature and Identification: A Comprehensive List of Synonyms

11,14,17-Icosatrienoic acid is known by a variety of names in scientific literature, which can sometimes lead to ambiguity. The following table summarizes its key synonyms and identifiers to aid in unambiguous identification in research databases and publications.

Identifier Type	Synonym/Identifier
Systematic Name	(11Z,14Z,17Z)-icos-a-11,14,17-trienoic acid[1][2] [3]
Common Names	Dihomo- α -linolenic acid[4]
Homo- α -linolenic acid[5][6]	
Bishomo- α -linolenic acid[5][6]	
Lipid Numbers	C20:3n-3[7][8]
FA 20:3[4]	
CAS Number	17046-59-2 (for the all-cis isomer)[4][5][6]
PubChem CID	5312529 (for the all-cis isomer)[2]
ChEBI ID	CHEBI:93118[7]
LIPID MAPS ID	LMFA01030159[7]

Physicochemical and Biological Data

While specific quantitative data for 11,14,17-icosatrienoic acid is not abundant in all contexts, the following tables summarize key available information. This fatty acid is a rare component of human tissues, typically representing less than 0.25% of serum phospholipid fatty acids[[4](#)].

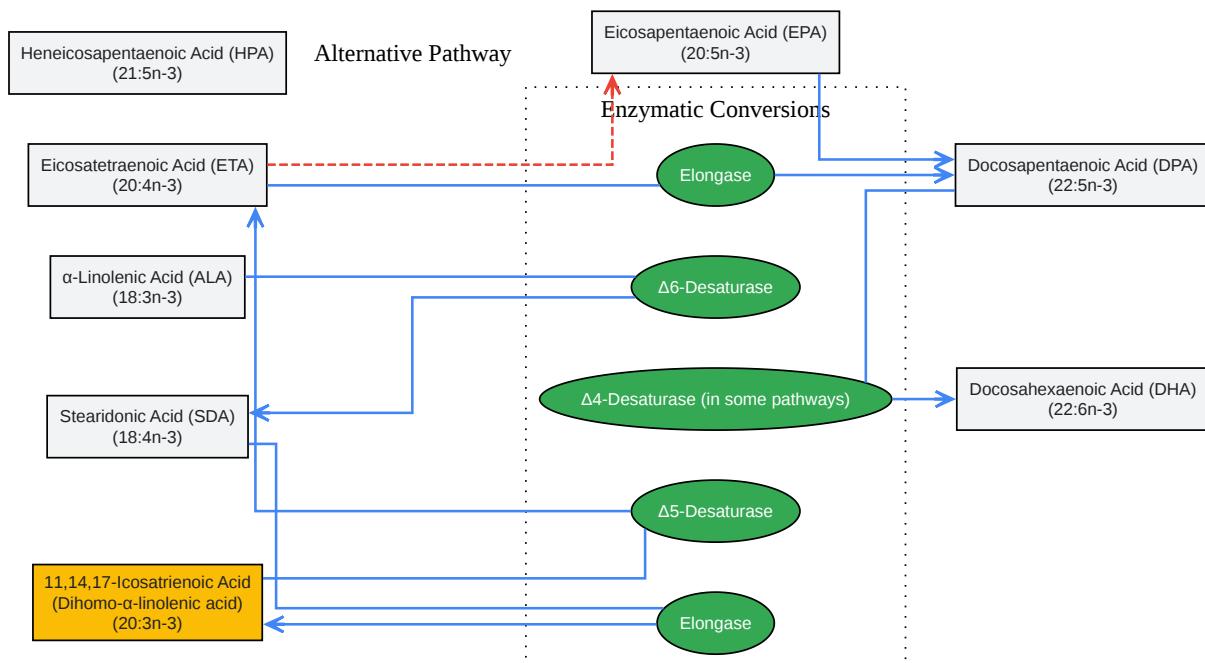
Table 1: Physicochemical Properties of 11,14,17-Icosatrienoic Acid

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₄ O ₂	PubChem[7]
Molecular Weight	306.5 g/mol	PubChem[7]
IUPAC Name	(11Z,14Z,17Z)-icos-a-11,14,17-trienoic acid	PubChem[2]

Metabolic Context and Signaling Pathways

11,14,17-Icosatrienoic acid, as an omega-3 fatty acid, is part of the broader metabolic pathways of polyunsaturated fatty acids (PUFAs). While specific signaling pathways involving this exact molecule are not extensively detailed in readily available literature, its structural relationship to other well-studied PUFAs, such as its isomer dihomo- γ -linolenic acid (DGLA), allows for the inference of its potential metabolic fate.

The diagram below illustrates a likely metabolic pathway for 11,14,17-icosatrienoic acid, based on the established pathways for omega-3 fatty acids. This pathway involves a series of desaturation and elongation steps.



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Metabolic pathway of omega-3 fatty acids.

Experimental Protocols

The analysis of 11,14,17-icosatrienoic acid in biological samples typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection. Below are generalized protocols for these key experimental stages.

Lipid Extraction from Biological Samples

A common method for extracting total lipids from tissues or biofluids is the Folch method or variations thereof.

- Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. For plasma or serum, the solvent mixture is added directly.
- Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
- Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
- Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

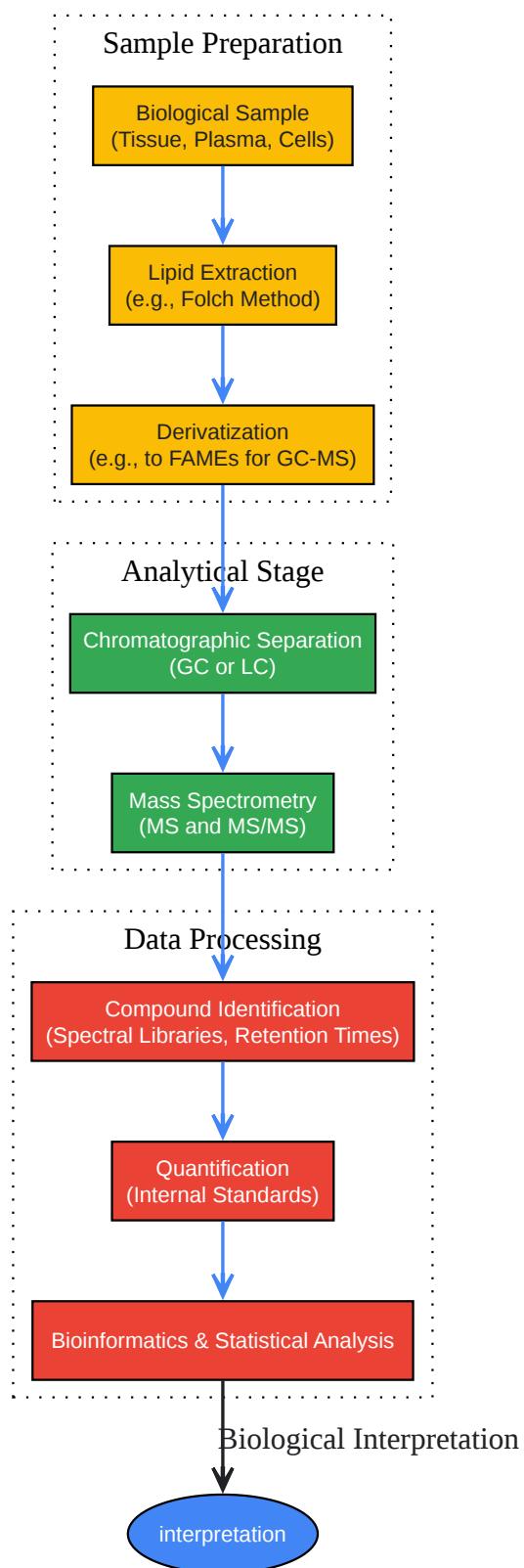
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of fatty acid composition, lipids are typically transesterified to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

- Derivatization to FAMEs: The extracted lipids are incubated with a reagent such as boron trifluoride in methanol (BF_3 -methanol) or methanolic HCl to convert the fatty acids to their more volatile methyl esters.
- Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
- GC-MS Analysis:
 - Injection: An aliquot of the FAMEs solution is injected into the GC.

- Separation: The FAMEs are separated on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). The oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their boiling points and polarity.
- Detection: The separated FAMEs are ionized (typically by electron ionization) and detected by the mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound compared to known standards.

The following diagram illustrates a typical workflow for lipidomics analysis, which would be applicable to the study of 11,14,17-icosatrienoic acid.



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General workflow for lipidomics analysis.

This guide provides a foundational understanding of 11,14,17-icosatrienoic acid for professionals in the fields of life sciences and drug development. The provided information on its nomenclature, known properties, metabolic context, and analytical methodologies serves as a valuable resource for further research and application.

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